γ-Curcumene: A Technical Guide for Scientific Professionals
γ-Curcumene: A Technical Guide for Scientific Professionals
An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols Associated with γ-Curcumene.
Introduction
γ-Curcumene is a monocyclic sesquiterpenoid that belongs to the bisabolane (B3257923) subclass. It is a naturally occurring compound found in the essential oils of various plants, most notably in species of the Curcuma genus (turmeric) and Helichrysum italicum (everlasting flower).[1][2] As a component of essential oils that have been used for centuries in traditional medicine, γ-curcumene, along with related curcuminoids, is the subject of increasing scientific interest for its potential pharmacological applications. This document provides a comprehensive technical overview of γ-curcumene, including its chemical structure, physicochemical and spectroscopic properties, biological activities, and relevant experimental methodologies for its extraction and evaluation.
Chemical Structure and Identification
γ-Curcumene is characterized by a cyclohexa-1,3-diene ring substituted with a methyl group and a 6-methylhept-5-en-2-yl group.[1] The (R)-enantiomer is the commonly specified form.
Image of the chemical structure of γ-Curcumene
| Identifier | Value |
| IUPAC Name | 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene[1] |
| CAS Number | 28976-68-3[3][4] |
| Molecular Formula | C₁₅H₂₄[3][4] |
| Molecular Weight | 204.35 g/mol [1][3] |
| InChI | InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14H,5,7,9,11H2,1-4H3/t14-/m1/s1[1] |
| InChIKey | NGIVKZGKEPRIGG-CQSZACIVSA-N[1] |
| Canonical SMILES | CC1=CC=C(CC1)C(C)CCC=C(C)C[5] |
| Isomeric SMILES | CC1=CC=C(CC1)--INVALID-LINK--CCC=C(C)C[5] |
| Table 1: Chemical Identifiers for γ-Curcumene. This table provides key chemical identifiers for γ-curcumene, including its IUPAC name, CAS registry number, molecular formula and weight, and structural identifiers like InChI and SMILES. |
Physicochemical and Spectroscopic Properties
The physicochemical properties of γ-curcumene are essential for its isolation, characterization, and formulation in drug delivery systems. Its lipophilic nature is indicated by a high estimated LogP value.
| Property | Value |
| XLogP3 | 4.7[1][5] |
| Hydrogen Bond Donor Count | 0[5] |
| Hydrogen Bond Acceptor Count | 0[5] |
| Rotatable Bond Count | 4[5] |
| Exact Mass | 204.187800766 Da[5] |
| Complexity | 285[5] |
| Water Solubility (est.) | 0.01161 mg/L @ 25 °C[6] |
| Table 2: Physicochemical Properties of γ-Curcumene. This table summarizes key computed and estimated physicochemical properties of γ-curcumene. |
| Spectroscopy Type | Observed/Expected Data |
| ¹H-NMR | Expected signals in the aromatic region (δ 5.8-7.7 ppm) and aliphatic regions. Specific signals for curcuminoids include singlets for methoxy (B1213986) groups (around δ 3.90 ppm) and various doublets and singlets for the aromatic and enolic protons.[7][8] |
| ¹³C-NMR | Expected signals for aromatic carbons, olefinic carbons, and aliphatic carbons. For curcuminoids, signals for carbonyl carbons are observed around δ 183 ppm, with aromatic and aliphatic carbons appearing in their respective expected regions.[9][10] |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would have an m/z of approximately 205. Fragmentation patterns for related terpenes often involve cleavages of the side chain and rearrangements of the cyclic structure. For comparison, the main fragmentation of curcumin (B1669340) (m/z 369) often corresponds to a halving of the molecule (m/z 177).[11][12][13] |
| Infrared (IR) Spectroscopy | Expected peaks would include C-H stretching from alkanes and alkenes (~2850-3100 cm⁻¹), C=C stretching from the diene system (~1600-1680 cm⁻¹), and C-H bending vibrations. |
| Table 3: Spectroscopic Data Profile for γ-Curcumene. This table outlines the expected spectroscopic data for γ-curcumene based on its structure and data from related curcuminoid compounds. |
Biological Activities and Signaling Pathways
γ-Curcumene is a component of essential oils recognized for a variety of biological activities. While much of the research has focused on curcumin, a related polyphenol, many of the properties are attributed to the essential oil mixture as a whole, which contains γ-curcumene.
| Biological Activity | Description |
| Anti-inflammatory | Curcuminoids are well-documented to possess anti-inflammatory properties, largely through the inhibition of the NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines.[14][15][16] |
| Antioxidant | The phenolic structure of related curcuminoids contributes to potent antioxidant activity by scavenging free radicals. This activity is often evaluated using DPPH or ABTS assays.[17][18] |
| Antimicrobial | Essential oils containing γ-curcumene have demonstrated activity against various bacteria.[6] |
| Neuroprotective | Curcumin has been extensively studied for its neuroprotective effects, which are attributed to its anti-inflammatory, antioxidant, and anti-protein-aggregate activities.[18][19][20][21] |
| Anticancer | Curcuminoids have been shown to modulate multiple signaling pathways involved in cancer development and progression, including those related to proliferation, apoptosis, and angiogenesis.[15] |
| Table 4: Reported Biological Activities Associated with γ-Curcumene and Related Curcuminoids. This table summarizes the key pharmacological activities reported for essential oils containing γ-curcumene and for the broader class of curcuminoids. |
Modulation of the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory effects of curcuminoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15] Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα.[14] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex.[14] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, as well as enzymes like COX-2.[15][18] Curcumin has been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[15][22]
Figure 1. Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how pro-inflammatory stimuli activate the NF-κB pathway and how curcuminoids, such as potentially γ-curcumene, can inhibit this process.
Experimental Protocols
Extraction of γ-Curcumene from Plant Material
γ-Curcumene is typically extracted as a component of essential oils from plant sources like Curcuma longa. Common methods include conventional Soxhlet extraction and modern microwave-assisted extraction (MAE).
a) Soxhlet Extraction Protocol
Soxhlet extraction is a classic method for continuous extraction of compounds from a solid material.[23][24]
-
Preparation: Weigh approximately 10-20 g of dried, powdered plant material (e.g., turmeric rhizome).[25] Place the powder into a cellulose (B213188) thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor containing the thimble, and a condenser.[23]
-
Solvent Addition: Add a suitable solvent, such as ethanol (B145695) or hexane (B92381) (e.g., 250 mL), to the round-bottom flask.[23][25]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the plant material. When the solvent level reaches the siphon arm, the extract is siphoned back into the flask.[24]
-
Duration: Allow the process to run continuously for several hours (e.g., 5-16 hours) to ensure thorough extraction.[23]
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to yield the crude essential oil.[24]
b) Microwave-Assisted Extraction (MAE) Protocol
MAE is a more rapid extraction technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process.[26][27]
-
Preparation: Mix a known quantity of powdered plant material with a specific volume of solvent (e.g., a 1:20 w/v ratio of turmeric powder to ethanol) in a microwave-safe extraction vessel.[26]
-
Irradiation: Place the vessel in a microwave extractor and apply microwave power for a set duration. Optimized conditions for Curcuma longa have been reported as 160 W for 30 minutes.[26]
-
Filtration: After extraction and cooling, filter the mixture to separate the plant debris from the liquid extract.
-
Solvent Removal: Use a rotary evaporator to remove the solvent, yielding the crude extract.
Figure 2. General Experimental Workflow. This flowchart outlines the key steps from extraction of γ-curcumene from a natural source to its characterization and bioactivity testing.
Determination of Antioxidant Bioactivity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the radical scavenging activity of compounds.[28][29]
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., purified γ-curcumene or crude extract) in a suitable solvent like methanol (B129727) or ethanol. Prepare a 0.1 mM working solution of DPPH in the same solvent. The DPPH solution is light-sensitive and should be freshly prepared and kept in the dark.[28][29]
-
Sample Preparation: Create a series of dilutions of the test compound. A positive control, such as ascorbic acid or Trolox, should also be prepared.[30]
-
Reaction: In a 96-well plate or cuvettes, add a defined volume of each sample dilution (e.g., 20 µL). Add the DPPH working solution (e.g., 100-200 µL) to each well. Include a blank control containing only the solvent and the DPPH solution.[30][31]
-
Incubation: Incubate the plate at room temperature in the dark for a specified time, typically 20-30 minutes.[28][29]
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.[28][32]
-
Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The results can be used to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Conclusion
γ-Curcumene is a significant bioactive sesquiterpene with a range of reported pharmacological activities that warrant further investigation. Its presence in traditionally used medicinal plants underscores its potential for modern drug development. This guide provides a foundational repository of its chemical properties, biological activities, and standard experimental protocols to aid researchers and scientists in their exploration of this promising natural compound. Further research is necessary to isolate and evaluate the specific activities of pure γ-curcumene and to fully elucidate its mechanisms of action in various biological pathways.
References
- 1. gamma-Curcumene | C15H24 | CID 12304273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. γ-Curcumene [webbook.nist.gov]
- 4. γ-Curcumene [webbook.nist.gov]
- 5. gamma-Curcumene|lookchem [lookchem.com]
- 6. gamma-curcumene, 28976-68-3 [thegoodscentscompany.com]
- 7. Metabolite Fingerprinting Using 1H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 13C CPMAS NMR as an Alternative Method to Verify the Quality of Dietary Supplements Containing Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protonation of Curcumin Triggers Sequential Double Cyclization in the Gas-Phase: An Electrospray Mass Spectrometry and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin inhibits cigarette smoke-induced inflammation via modulating the PPARγ-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. mdpi.com [mdpi.com]
- 19. Neuroprotective effects of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Extraction of essential oil from Zingiber officinale and statistical optimization of process parameters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06711G [pubs.rsc.org]
- 26. Microwave-Assisted Extraction of Curcuma longa L. Oil: Optimization, Chemical Structure and Composition, Antioxidant Activity and Comparison with Conventional Soxhlet Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. acmeresearchlabs.in [acmeresearchlabs.in]
- 29. researchgate.net [researchgate.net]
- 30. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 31. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 32. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
